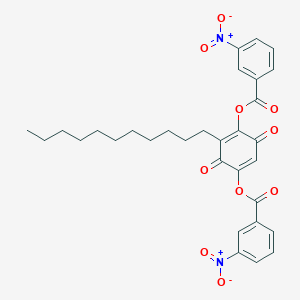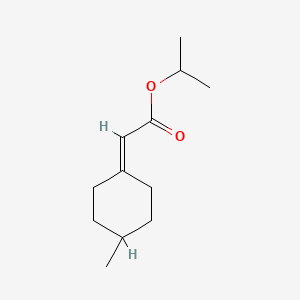
C14H13FN2O5S3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C14H13FN2O5S3 is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H13FN2O5S3 typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and pressures to ensure complete conversion of reactants to the target compound.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
C14H13FN2O5S3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
C14H13FN2O5S3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of C14H13FN2O5S3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
C14H13FN2O5S3: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C14H13ClN2O5S3: A chlorinated analog with similar reactivity but different electronic properties due to the presence of chlorine instead of fluorine.
C14H13IN2O5S3: An iodinated analog with unique properties and uses in various fields.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H13FN2O5S3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H13FN2O5S3/c15-12-2-1-9(25(21,22)10-3-6-24(19,20)8-10)7-11(12)13(18)17-14-16-4-5-23-14/h1-2,4-5,7,10H,3,6,8H2,(H,16,17,18) |
InChIキー |
QKRIWDJZPPYJRM-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
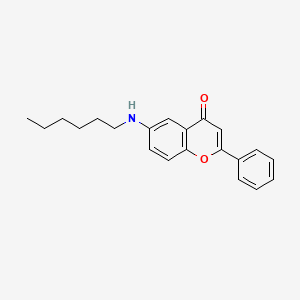
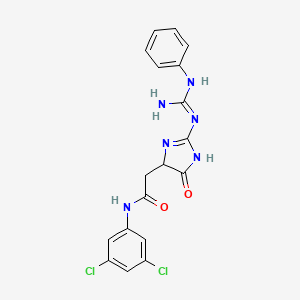
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
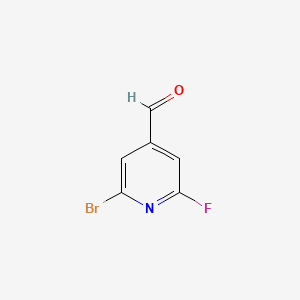

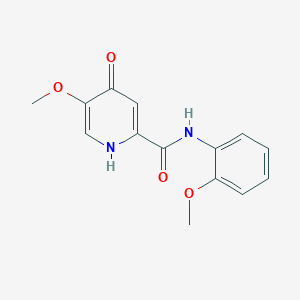
![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
